An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 8-Bromoquinoline-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its recurring presence in biologically active compounds and functional materials. This nitrogen-containing heterocyclic system is foundational to a wide array of pharmaceuticals, including antimalarials like primaquine, antibacterials such as ciprofloxacin, and various anticancer agents. The versatility of the quinoline ring system, with its multiple sites for functionalization, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal scaffold for drug discovery. 8-Bromoquinoline-4-carbaldehyde emerges as a particularly valuable building block, incorporating two distinct and orthogonally reactive functional handles: a bromine atom, ideal for metal-catalyzed cross-coupling reactions, and an aldehyde group, a versatile precursor for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity for researchers engaged in drug discovery and synthetic chemistry.
Physicochemical and Computed Properties
8-Bromoquinoline-4-carbaldehyde is a solid at room temperature, possessing a unique combination of properties derived from its quinoline core, bromo-substituent, and aldehyde functional group. These characteristics govern its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrNO | [1] |
| Molecular Weight | 236.06 g/mol | [2] |
| Exact Mass | 234.96328 Da | [2] |
| Boiling Point (est.) | 370.7 °C at 760 mmHg | [2] |
| Flash Point (est.) | 178.0 °C | [2] |
| Density (est.) | 1.632 g/cm³ | [2] |
| Refractive Index (est.) | 1.712 | [2] |
| XLogP3 (Computed) | 2.6 - 2.8 | [1][2] |
| Topological Polar Surface Area | 30 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| CAS Number | 898391-87-2 | [3] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. 7.5-9.0 ppm). The most downfield and easily identifiable signal would be the aldehyde proton (-CHO), appearing as a singlet around 9.5-10.5 ppm. The protons on the quinoline ring will exhibit characteristic doublet and doublet-of-doublets splitting patterns, with their precise chemical shifts influenced by the electron-withdrawing effects of the aldehyde and the bromine atom.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the 190-195 ppm range. The aromatic carbons will appear between approximately 120-150 ppm. The carbon bearing the bromine atom (C-8) will have its chemical shift influenced by the heavy atom effect.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1700-1715 cm⁻¹. Additional key bands will include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the C=N and C=C stretching vibrations of the quinoline core (approx. 1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 intensity ratio, which is the definitive signature of a compound containing one bromine atom. The molecular ion peak would be observed at m/z ≈ 235 and 237.
Synthesis and Mechanistic Considerations
The synthesis of 8-Bromoquinoline-4-carbaldehyde is not widely documented, but a logical and effective route involves the formylation of the precursor, 8-bromoquinoline. The Vilsmeier-Haack reaction is a classic and powerful method for formylating electron-rich aromatic and heteroaromatic systems and represents a highly plausible approach.[5][6][7]
The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[1] This electrophilic species then attacks the quinoline ring. While the quinoline system is not as activated as phenols or anilines, formylation can be achieved, often requiring elevated temperatures. The substitution pattern is dictated by the electronic and steric properties of the substrate.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of 8-Bromoquinoline-4-carbaldehyde (Hypothetical)
Disclaimer: This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be optimized for safety and yield.
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.
-
Substrate Addition: After stirring the Vilsmeier reagent for an additional 30 minutes at 0°C, add a solution of 8-bromoquinoline (1.0 equivalent) in DMF dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to provide sufficient energy to overcome the moderate activation of the quinoline ring towards this electrophilic substitution.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis and Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
8-Bromoquinoline-4-carbaldehyde is a bifunctional molecule, offering two primary sites for synthetic elaboration, making it a highly versatile intermediate.
-
Reactions at the Aldehyde Group: The aldehyde is a classic electrophilic site, susceptible to nucleophilic attack. This enables:
-
Oxidation: Can be readily oxidized to the corresponding 8-bromoquinoline-4-carboxylic acid using standard oxidants like potassium permanganate or chromic acid.[8]
-
Reduction: Selective reduction yields 8-bromo-4-(hydroxymethyl)quinoline using agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines.
-
Wittig Reaction: Conversion to alkenes is possible via reaction with phosphorus ylides.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for further synthesis.
-
-
Reactions at the Bromine Atom: The C-Br bond at the 8-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with various amines.
-
Directed C-H Activation: The quinoline nitrogen can act as a directing group in palladium-catalyzed C-H functionalization reactions, a powerful modern synthetic tool.[9][10]
-
Reactivity Map of 8-Bromoquinoline-4-carbaldehyde
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Discovery
The dual functionality of 8-Bromoquinoline-4-carbaldehyde positions it as a powerful scaffold for building libraries of complex molecules in drug discovery programs. The 8-substituted quinoline motif itself is present in compounds with a wide range of biological activities.[11]
-
Scaffold for Medicinal Chemistry: The aldehyde can be used to introduce diverse side chains that can interact with biological targets, while the bromine position can be used to modify the core scaffold to optimize pharmacokinetic properties (ADME).
-
Anticancer Research: Bromo- and hydroxy-substituted quinolines have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that derivatives of this compound could be valuable leads.
-
Antimicrobial Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[12] This building block provides a route to novel analogues for combating drug-resistant pathogens.
-
Ligand Synthesis: The quinoline nitrogen and the aldehyde-derived functionalities can act as chelating agents for metal ions, making its derivatives useful as ligands in catalysis or as metal-binding therapeutic agents.
Safety, Handling, and Storage
As a halogenated aromatic aldehyde, 8-Bromoquinoline-4-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
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MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectroscopic data (δ) for compounds 1−8 a. Retrieved from [Link]
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The Royal Society of Chemistry. (2002). All new compounds were fully analyzed by 1H and 13C NMR spectra. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
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PubMed. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Retrieved from [Link]
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NISCAIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
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Digital Commons @PVAMU. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]
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PubMed. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
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MDPI. (n.d.). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Retrieved from [Link]
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